GSK2879552

LSD1 inhibition biochemical assay IC50

GSK2879552: irreversible LSD1 inhibitor with >1000-fold selectivity over MAO-A/B and LSD2. Unlike OG-L002 or TCP, this mechanism-based inactivator covalently modifies the FAD cofactor, ensuring unambiguous LSD1 target engagement. Published Phase I clinical PK/PD (NCT02034123) and DNA hypomethylation biomarker data bridge preclinical to translational SCLC/AML research. Orally bioavailable; 1.5 mg/kg p.o. yields 17–83% TGI in xenografts. AML EC50: 2–240 nM. Request a quote.

Molecular Formula C23H28N2O2
Molecular Weight 364.5 g/mol
CAS No. 1401966-69-5
Cat. No. B607812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2879552
CAS1401966-69-5
SynonymsGSK2879552;  GSK-2879552;  GSK 2879552.
Molecular FormulaC23H28N2O2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)/t21-,22+/m0/s1
InChIKeyLRULVYSBRWUVGR-FCHUYYIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2879552: A Clinical-Stage, Irreversible LSD1 Inhibitor for Epigenetic Research and Oncology Studies


GSK2879552 (CAS 1401966-69-5) is a cyclopropylamine-based, orally bioavailable, and irreversible inactivator of lysine-specific demethylase 1 (LSD1, also known as KDM1A) [1]. As a mechanism-based inhibitor, it covalently modifies the FAD cofactor within the LSD1 active site [1]. The compound progressed to Phase I clinical evaluation in relapsed/refractory small cell lung carcinoma (SCLC) and acute myeloid leukemia (AML) [2], providing a clinically relevant tool compound for investigating LSD1 biology and therapeutic targeting in oncology research.

Why LSD1 Inhibitors Like GSK2879552 Cannot Be Casually Substituted with Class-Analogs


While numerous LSD1 inhibitors have been described, critical differences in binding mechanism (irreversible vs. reversible), selectivity profiles against related FAD-dependent enzymes (MAO-A/B, LSD2), cellular potency in specific cancer subtypes, and translational biomarker validation create significant functional divergence. For example, the parent scaffold tranylcypromine (TCP) is a non-selective MAO inhibitor with poor LSD1 activity [1]. Even closely related clinical candidates like ORY-1001 (iadademstat) and GSK-LSD1 exhibit distinct biochemical and cellular potency profiles that preclude direct interchangeability in research protocols [2]. Therefore, selection of GSK2879552 over its analogs must be based on quantifiable, experimentally defined differentiation parameters, which are detailed below.

Quantitative Differentiation Evidence for GSK2879552 Versus LSD1 Inhibitor Analogs


Biochemical Potency: GSK2879552 IC50 of 16 nM vs. OG-L002 IC50 of 20 nM vs. Tranylcypromine (Weak LSD1 Activity)

In recombinant LSD1 biochemical assays, GSK2879552 demonstrates an IC50 of 16 nM for LSD1 inhibition . This represents a modest but measurable potency advantage over OG-L002 (IC50 = 20 nM) . More critically, GSK2879552 exhibits vastly superior potency compared to the parent scaffold tranylcypromine (TCP), which is a weak LSD1 inhibitor with poor biochemical activity and is primarily used clinically as a non-selective MAO inhibitor [1].

LSD1 inhibition biochemical assay IC50 KDM1A

Enzyme Selectivity: GSK2879552 Exhibits >1000-Fold Selectivity Over MAO-A/B and LSD2, Surpassing OG-L002's 36-69-Fold Window

GSK2879552 demonstrates >1000-fold selectivity for LSD1 over the closely related FAD-utilizing enzymes MAO-A, MAO-B, and LSD2 . This selectivity margin is substantially wider than that of OG-L002, which exhibits only 36-fold selectivity over MAO-B and 69-fold selectivity over MAO-A . High selectivity against MAO enzymes is critical for avoiding the neurological side effects associated with MAO inhibition in vivo, as well as for ensuring clean target engagement in cellular assays.

LSD1 selectivity MAO-A MAO-B LSD2 FAD-dependent enzymes

Cellular Potency in AML: GSK2879552 Achieves Sub-Nanomolar to Low Nanomolar EC50 Values (2-240 nM) Comparable to Clinical Candidate GSK-LSD1

In a panel of acute myeloid leukemia (AML) cell lines, GSK2879552 exhibits potent anti-proliferative activity with EC50 values ranging from 2 to 240 nM [1]. In the MOLM-13 AML cell line, GSK2879552 demonstrates an EC50 of 1.9 ± 0.9 nM for growth inhibition . This potency profile is comparable to that of GSK-LSD1, another clinical-stage LSD1 inhibitor with an IC50 of 16 nM , and to ORY-1001 (iadademstat), which has a reported IC50 of <20 nM [2]. However, GSK2879552's cellular potency is supported by extensive biomarker correlation data in both sensitive and resistant AML and SCLC cell lines [1].

AML acute myeloid leukemia cellular EC50 proliferation LSD1

Predictive Biomarker: DNA Hypomethylation Signature Correlates with GSK2879552 Sensitivity in SCLC, a Feature Not Widely Validated for Other LSD1 Inhibitors

A unique differentiator for GSK2879552 is the identification and validation of a DNA hypomethylation signature that predicts sensitivity to the compound in SCLC cell lines and patient-derived xenograft models [1][2]. A set of 45 differentially methylated CpG probes was found to be associated with in vitro sensitivity [2]. This predictive biomarker enables stratification of SCLC models likely to respond to GSK2879552, a feature that has not been widely reported or validated for other LSD1 inhibitors such as OG-L002 or GSK-LSD1 [3].

SCLC biomarker DNA methylation predictive signature personalized medicine

In Vivo Efficacy: GSK2879552 Oral Dosing at 1.5 mg/kg Achieves 17-83% Tumor Growth Inhibition in SCLC Xenograft Models

In SCLC xenograft-bearing mice, oral administration of GSK2879552 at a dose of 1.5 mg/kg resulted in tumor growth inhibition (TGI) ranging from 17% to 83%, depending on the specific SCLC model used [1]. This in vivo efficacy data provides a benchmark for evaluating other LSD1 inhibitors in preclinical oncology studies. While comparable in vivo data exist for ORY-1001 in other tumor models [2], the SCLC-specific TGI range for GSK2879552 is directly documented and provides a quantitative efficacy expectation for researchers planning animal studies.

SCLC xenograft tumor growth inhibition in vivo efficacy oral bioavailability

Clinical Translation: GSK2879552 Reached Phase I Trials in SCLC and AML, While OG-L002 Remains a Preclinical Tool Compound

GSK2879552 advanced to Phase I clinical evaluation in patients with relapsed/refractory SCLC (NCT02034123) and AML [1][2]. The SCLC trial enrolled 29 patients across nine dose cohorts, with PK characterization demonstrating rapid absorption and dose-proportional exposure [1]. In contrast, analogs such as OG-L002 and GSK-LSD1 have not progressed to clinical development [3]. This clinical stage status validates the drug-like properties of GSK2879552, including oral bioavailability and acceptable safety margins for human dosing, making it a preferred tool compound for translational research bridging preclinical findings to clinical hypotheses.

clinical trial Phase I SCLC AML translation

Optimal Research Applications for GSK2879552 Based on Quantitative Differentiation Evidence


Preclinical Efficacy Studies in SCLC Models with Pre-Stratified Responsive Cell Lines

Researchers studying small cell lung cancer (SCLC) can leverage GSK2879552's validated DNA hypomethylation biomarker [1] to pre-select SCLC cell lines or patient-derived xenograft (PDX) models with a high likelihood of response. This enables more efficient experimental design, reducing the number of models required to demonstrate proof-of-concept. The compound's oral bioavailability and established in vivo efficacy range of 17-83% TGI at 1.5 mg/kg p.o. [2] provide a robust framework for designing combination therapy or biomarker-guided intervention studies.

LSD1 Target Engagement Studies Requiring High Selectivity to Avoid MAO Confounding

For experiments where precise attribution of phenotypic effects to LSD1 inhibition is critical—such as CRISPR knockout validation studies or detailed epigenetic profiling—GSK2879552's >1000-fold selectivity over MAO-A, MAO-B, and LSD2 [1] makes it a superior choice over less selective tools like OG-L002 (36-69-fold selective) [2]. This high selectivity ensures that observed changes in gene expression, chromatin state, or cell differentiation can be confidently linked to LSD1 inhibition rather than off-target MAO modulation.

Acute Myeloid Leukemia (AML) Cell Differentiation and Stemness Studies

GSK2879552 has demonstrated potent anti-proliferative effects in AML cell lines with EC50 values ranging from 2-240 nM and specific sub-nanomolar potency in MOLM-13 cells (EC50 = 1.9 nM) [1]. Additionally, the compound induces a dose-dependent increase in differentiation markers CD11b and CD86 in THP-1 cells with an EC50 of 23 nM [2]. These well-characterized cellular pharmacodynamics make GSK2879552 an ideal tool for investigating LSD1's role in AML blast differentiation, leukemic stem cell maintenance, and the epigenetic reprogramming associated with therapy resistance.

Translational Research Bridging Preclinical Findings to Clinical Hypotheses

Given that GSK2879552 has completed Phase I clinical evaluation with published human pharmacokinetic and pharmacodynamic data [1], it serves as a critical translational bridge compound. Researchers can use GSK2879552 in preclinical models to generate hypotheses about LSD1 inhibitor clinical activity, then contextualize those findings against the known human safety, tolerability, and PK profile from NCT02034123. This is particularly valuable for biomarker development studies aiming to identify patient stratification strategies for next-generation LSD1 inhibitors, as the clinical outcome data for GSK2879552 provides a benchmark for interpreting preclinical biomarker performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2879552

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.